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Compound of Interest

Compound Name: ATTO 633

Cat. No.: B15556691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical

properties of the fluorescent dye ATTO 633, with a focus on its quantum yield and brightness.

The information is tailored for researchers, scientists, and professionals in drug development

who utilize fluorescence-based techniques.

Core Photophysical Properties of ATTO 633
ATTO 633 is a fluorescent label that belongs to a new generation of dyes designed for the red

spectral region. It is characterized by its strong absorption, high fluorescence quantum yield,

and excellent photostability.[1][2] These properties make it a versatile tool for a wide range of

applications, including single-molecule detection, high-resolution microscopy (such as STED

and SIM), flow cytometry, and fluorescence in-situ hybridization (FISH).[1] The dye is a cationic

rhodamine derivative and is known to be stable over a broad pH range, typically from 2 to 11.

[1][3]

Quantitative Data Summary
The key photophysical parameters of ATTO 633 are summarized in the table below for easy

reference and comparison.
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Property Value Reference

Maximum Excitation

Wavelength (λex)
629 - 630 nm [3][4]

Maximum Emission

Wavelength (λem)
651 - 657 nm [3][4]

Molar Extinction Coefficient (ε) 1.3 x 10⁵ cm⁻¹M⁻¹ [3][4]

Fluorescence Quantum Yield

(Φf)
0.64 [3][4]

Fluorescence Lifetime (τfl) 3.2 - 3.3 ns [3][4]

Brightness 83.2 [4]

Understanding Quantum Yield and Brightness
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence

process. It is defined as the ratio of the number of photons emitted to the number of photons

absorbed. A higher quantum yield indicates that a larger fraction of the absorbed light is

converted into fluorescence, resulting in a brighter signal.

The brightness of a fluorescent dye is a practical measure of its performance in an application.

It is directly proportional to both its molar extinction coefficient (a measure of how strongly it

absorbs light at a specific wavelength) and its fluorescence quantum yield. The brightness can

be calculated using the following formula:

Brightness = Molar Extinction Coefficient (ε) × Fluorescence Quantum Yield (Φf)

For ATTO 633, with a molar extinction coefficient of 1.3 x 10⁵ cm⁻¹M⁻¹ and a quantum yield of

0.64, the calculated brightness is 83,200. A normalized brightness value of 83.2 is also

reported.[4]

Experimental Protocol: Determination of Relative
Fluorescence Quantum Yield
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The following is a detailed methodology for determining the relative fluorescence quantum yield

of ATTO 633. This protocol is based on the comparative method, which involves using a well-

characterized fluorescent standard. For the red spectral region, suitable standards include

Cresyl Violet or Rhodamine 101.

Materials
ATTO 633 (carboxy derivative or other relevant form)

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl

Violet in methanol, Φf ≈ 0.54)

High-purity solvent (e.g., ethanol or water, ensuring the same solvent is used for both the

sample and the standard)

Spectrophotometer (for absorbance measurements)

Spectrofluorometer (for fluorescence measurements)

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

Experimental Workflow
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Experimental Workflow for Relative Quantum Yield Determination

Data Analysis

Prepare a stock solution of ATTO 633

Prepare a dilution series of ATTO 633 (Abs < 0.1)

Prepare a stock solution of the reference standard Prepare a dilution series of the reference standard (Abs < 0.1)

Measure absorbance spectra of ATTO 633 solutions Measure absorbance spectra of standard solutions

Measure emission spectra of ATTO 633 solutions

Measure emission spectra of standard solutions

Integrate the area under the emission spectra of ATTO 633 Integrate the area under the emission spectra of the standard

Plot integrated fluorescence intensity vs. absorbance for both sample and standard

Calculate the quantum yield using the slopes of the plots

Click to download full resolution via product page

Caption: Workflow for determining the relative fluorescence quantum yield.

Step-by-Step Procedure
Solution Preparation:

Prepare stock solutions of both ATTO 633 and the reference standard in the chosen

solvent.

From the stock solutions, prepare a series of dilutions for both the sample and the

standard. The concentrations should be adjusted to yield absorbances in the range of 0.01
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to 0.1 at the excitation wavelength to minimize inner filter effects.

Absorbance Measurements:

Using a spectrophotometer, record the absorbance spectra for all prepared solutions of

ATTO 633 and the reference standard.

Determine the absorbance value at the chosen excitation wavelength for each solution.

Fluorescence Measurements:

Using a spectrofluorometer, record the fluorescence emission spectra of all prepared

solutions.

The excitation wavelength should be the same for both the sample and the standard.

Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector

voltage) are kept constant for all measurements.

Data Analysis:

Correct the recorded emission spectra for the instrument's spectral response.

Integrate the area under the corrected emission spectra for each solution to obtain the

integrated fluorescence intensity.

Plot the integrated fluorescence intensity versus the absorbance at the excitation

wavelength for both ATTO 633 and the reference standard.

The relationship should be linear in the low absorbance range. Determine the slope of the

best-fit line for both plots.

Quantum Yield Calculation:

The quantum yield of ATTO 633 (Φf_sample) can be calculated using the following

equation:

Φf_sample = Φf_std × (Slope_sample / Slope_std) × (n_sample² / n_std²)
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Where:

Φf_std is the known quantum yield of the standard.
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence
intensity versus absorbance for the sample and standard, respectively.
n_sample and n_std are the refractive indices of the solvents used for the sample and
standard, respectively. If the same solvent is used, this term becomes 1.

Logical Relationship of Photophysical Properties
The interplay between absorbance, fluorescence, and the factors influencing brightness can be

visualized as follows:

Relationship of Photophysical Properties of ATTO 633

Light Absorption Fluorescence Emission

Resultant Property

Molar Extinction Coefficient (ε)
(High for ATTO 633)

High Brightness

determines efficiency of light absorption

Quantum Yield (Φf)
(High for ATTO 633)

Fluorescence Lifetime (τfl)

determines efficiency of light emission

Click to download full resolution via product page

Caption: Factors contributing to the high brightness of ATTO 633.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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